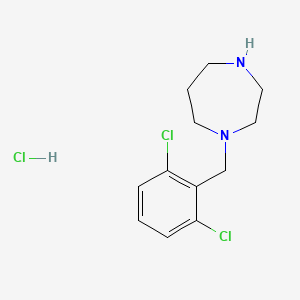

1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride

CAS No.: 1353978-93-4

Cat. No.: VC6593276

Molecular Formula: C12H17Cl3N2

Molecular Weight: 295.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353978-93-4 |

|---|---|

| Molecular Formula | C12H17Cl3N2 |

| Molecular Weight | 295.63 |

| IUPAC Name | 1-[(2,6-dichlorophenyl)methyl]-1,4-diazepane;hydrochloride |

| Standard InChI | InChI=1S/C12H16Cl2N2.ClH/c13-11-3-1-4-12(14)10(11)9-16-7-2-5-15-6-8-16;/h1,3-4,15H,2,5-9H2;1H |

| Standard InChI Key | WVTLQJCECOGZHU-UHFFFAOYSA-N |

| SMILES | C1CNCCN(C1)CC2=C(C=CC=C2Cl)Cl.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,4-diazepane core—a saturated seven-membered ring with nitrogen atoms at positions 1 and 4. The 2,6-dichlorobenzyl group is attached to the nitrogen at position 1, introducing aromatic and electron-withdrawing chlorine substituents. The hydrochloride salt form enhances solubility in polar solvents, a common strategy for improving bioavailability in drug development.

Key Structural Data:

-

Molecular Formula:

-

Molecular Weight: 295.63 g/mol

-

SMILES:

-

InChIKey:

Synthesis and Preparation

Synthetic Route

The synthesis involves alkylation of 1,4-diazepane with 2,6-dichlorobenzyl chloride under basic conditions, followed by salt formation with hydrochloric acid:

-

Alkylation:

-

Salt Formation:

Reaction conditions typically employ polar aprotic solvents (e.g., ethyl acetate) and room-temperature stirring .

Purification and Characterization

Purification is achieved via recrystallization from ethanol-DMF mixtures, yielding green-blue powders . Characterization relies on:

-

NMR Spectroscopy: Distinct signals for NH groups () and aromatic protons () .

-

IR Spectroscopy: Absorptions at (NH stretch) and (carbonyl groups) .

Applications in Drug Discovery

Hit-to-Lead Optimization

The diazepane scaffold’s modularity enables rapid optimization:

-

Computational Design: Molecular docking and dynamics identify exit vectors for S1′ pocket engagement .

-

High-Throughput Chemistry: Parallel synthesis achieves 1,000-fold potency improvements (14 μM → 16 nM) .

Case Study: SARS-CoV-2 Mpro^\text{pro}pro Inhibitors

A diazepane lead compound demonstrated:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume